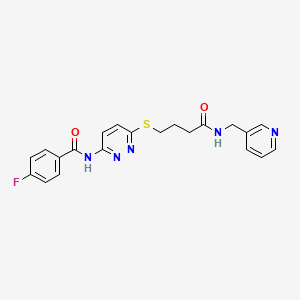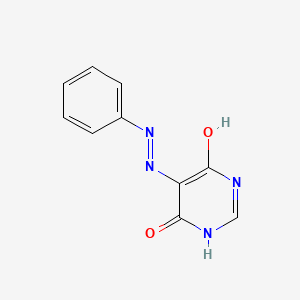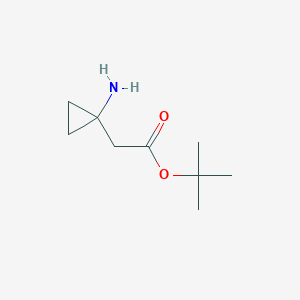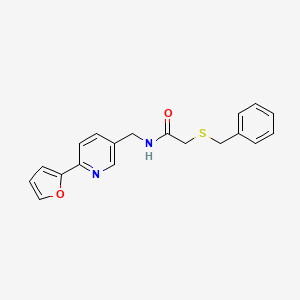![molecular formula C12H20N2O B2927036 N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide CAS No. 1341421-27-9](/img/structure/B2927036.png)
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide, also known as CM-157, is a novel compound that has recently gained attention in the field of neuroscience. CM-157 is a selective and potent agonist of the sigma-2 receptor, which is a protein that is found in high concentrations in the central nervous system.
Wirkmechanismus
The sigma-2 receptor is a protein that is involved in a variety of cellular processes, including cell proliferation, apoptosis, and intracellular signaling. N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is a selective and potent agonist of the sigma-2 receptor, and has been shown to modulate the activity of several signaling pathways in the brain. N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has also been shown to increase the expression of several neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has been shown to have several biochemical and physiological effects in animal models. Studies have shown that N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide can increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has also been shown to increase the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is its selectivity and potency as an agonist of the sigma-2 receptor. This allows for more precise targeting of the receptor and reduces the likelihood of off-target effects. However, one limitation of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide. One area of interest is the potential therapeutic applications of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide for neurological disorders, such as Alzheimer's disease and traumatic brain injury. Another area of interest is the mechanism of action of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide, and how it modulates the activity of the sigma-2 receptor and other signaling pathways in the brain. Additionally, there is interest in developing more efficient synthesis methods for N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide, which could facilitate its use as a research tool and potential therapeutic agent.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is a multi-step process that involves the use of several chemical reagents and techniques. The first step involves the synthesis of a key intermediate, which is then converted into the final product through a series of chemical reactions. The synthesis of N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has been studied extensively in vitro and in vivo, and has shown promise as a potential therapeutic agent for a variety of neurological disorders. Studies have shown that N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has neuroprotective and neurorestorative properties, and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-11(14-8-9-1-2-9)10-7-12(10)3-5-13-6-4-12/h9-10,13H,1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXULJQXCQLOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2CC23CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dispiro[2.0.34.13]octan-6-amine](/img/structure/B2926953.png)




![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926963.png)
![1-(benzo[d]isoxazol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide](/img/structure/B2926964.png)



![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2926973.png)
![N-{4-[(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2926974.png)
![1-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2926975.png)
![3-[4-({[(2-bromophenyl)methyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2926976.png)